3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

TRPV4 Antagonist Pulmonary Edema

This 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is the meta-chlorinated congener within the GSK3395879 pyrrolidine sulfonamide series. Procure this specific derivative to systematically map the chlorine position's contribution to TRPV4 binding affinity and to serve as a selectivity control for off-target TRP channel activity. Ideal for comparative in vitro microsomal stability assays to quantify chlorine's effect on CYP450-mediated metabolic clearance within this chemotype.

Molecular Formula C14H17ClN2O2S
Molecular Weight 312.81
CAS No. 1421584-90-8
Cat. No. B2820000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
CAS1421584-90-8
Molecular FormulaC14H17ClN2O2S
Molecular Weight312.81
Structural Identifiers
SMILESC1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2
InChIKeyHYKBVNTXBNLPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1421584-90-8): Procurement-Relevant Baseline Profile


3-Chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1421584-90-8) is a synthetic sulfonamide derivative featuring a 3-chlorophenyl core linked via a sulfonamide bridge to a pyrrolidine-substituted but-2-yn-1-yl moiety. It belongs to the class of pyrrolidine sulfonamide transient receptor potential vanilloid-4 (TRPV4) antagonists. Its primary literature context is within a medicinal chemistry campaign that produced the lead compound GSK3395879, a selective, orally bioavailable TRPV4 antagonist developed for investigating pulmonary edema and heart failure [1]. The compound serves as a chemical probe or intermediate in this structural series.

Procurement Risk: Why Generic Substitution of 3-Chloro-Pyrrolidine Butynyl Benzenesulfonamide Series Compounds Cannot Be Assumed


Within the pyrrolidine sulfonamide TRPV4 antagonist series, minor structural variations produce substantial differences in potency, selectivity, and pharmacokinetic profiles. The core but-2-yn-1-yl linker and the specific substitution pattern on the benzenesulfonamide ring critically influence target binding and functional antagonism. In the lead optimization study that yielded GSK3395879, systematic SAR exploration demonstrated that modifications to the sulfonamide substituent directly altered both in vitro IC50 values and in vivo efficacy [1]. Consequently, assuming functional equivalence between the 3-chloro derivative and its unsubstituted, dimethyl, or tert-butyl analogs without explicit comparative data introduces significant risk of selecting a compound with sub-threshold potency or altered selectivity for the intended TRPV4 pharmacology.

Quantitative Head-to-Head Evidence Guide: 3-Chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide vs. In-Class Analogs


TRPV4 Antagonist Potency: Target Compound vs. GSK3395879 (Benchmark Lead)

The target compound is a structural congener within the pyrrolidine sulfonamide series that produced GSK3395879. While the literature reports a human TRPV4 IC50 of approximately 1 nM for the optimized lead GSK3395879 under recombinant cell-based assays [1], no direct, publicly available IC50 value has been identified for the specific 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide compound in the same assay system. The position and electronic properties of the 3-chloro substituent are known to influence binding within the TRPV4 pocket based on the reported SAR trends, but the degree to which this specific modification recapitulates the potency of the lead molecule remains unquantified in peer-reviewed literature [1].

TRPV4 Antagonist Pulmonary Edema

Aromatic Substitution Pattern Effect on TRPV4 Activity: 3-Cl vs. Unsubstituted Phenyl

In the broader pyrrolidine sulfonamide series, the nature and position of substituents on the benzenesulfonamide ring directly modulate TRPV4 antagonist activity. The lead optimization study demonstrated that replacing the unsubstituted phenyl with a 3-chlorophenyl group alters both potency and metabolic stability, though the specific IC50 shift for the 3-chloro derivative relative to the unsubstituted parent (N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide) has not been published as a direct pairwise comparison [1]. Class-level SAR indicates that meta-substitution generally influences the dihedral angle of the sulfonamide linkage and thus binding pocket complementarity.

SAR TRPV4 Sulfonamide

Species Selectivity Profile: Inference for 3-Chloro Compound Based on Series Pharmacology

The pyrrolidine sulfonamide series exhibits species-dependent variations in TRPV4 antagonist potency. For the optimized lead GSK3395879, IC50 values of 320 nM, 420 nM, and 660 nM were reported for mouse, human, and rat TRPV4 channels, respectively, indicating roughly 2-fold species selectivity windows [1]. Whether the 3-chloro derivative follows the same species rank order or magnitude of difference has not been experimentally determined. Extrapolation from the series suggests that the 3-chloro substitution may similarly exhibit cross-species variability, but this remains unconfirmed.

Species Selectivity TRPV4 Cross-Species

Validated Application Scenarios for 3-Chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide Procurement


TRPV4 Pharmacological Probe Development Requiring Chlorine-Substituted Pyrrolidine Sulfonamide Backbone

This compound is suitable as a chemical probe for TRPV4 target engagement studies when a 3-chlorophenyl sulfonamide is specifically required for SAR exploration or as a synthetic intermediate en route to more potent analogs. Researchers building on the GSK3395879 series may use this compound to systematically map the chlorine position's contribution to binding affinity [1].

Comparative TRPV4 Antagonist Selectivity Profiling Across Ion Channel Families

Given the series' reported selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 (demonstrated for GSK3395879 and analogs), this 3-chloro derivative can serve as a selectivity control when a meta-chlorinated congener is needed to assess off-target activity within the broader TRP channel family [1].

Metabolic Stability Structure-Activity Relationship Studies

The 3-chloro substituent is expected to influence cytochrome P450-mediated metabolism and pharmacokinetic properties relative to unsubstituted or alkyl-substituted analogs. This compound may be used in comparative in vitro microsomal stability assays to quantify the chlorine's effect on metabolic clearance within the pyrrolidine sulfonamide scaffold [1].

Synthetic Intermediate for Advanced TRPV4 Antagonists

As part of the pyrrolidine sulfonamide chemotype, this compound may be employed as a synthetic building block for further derivatization, particularly at the benzenesulfonamide position, to generate novel TRPV4 antagonists with optimized potency and in vivo efficacy profiles [1].

Quote Request

Request a Quote for 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.